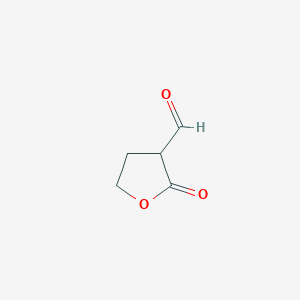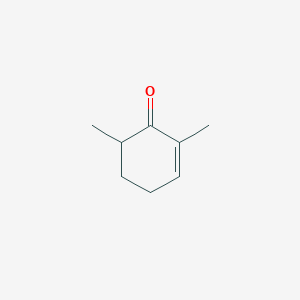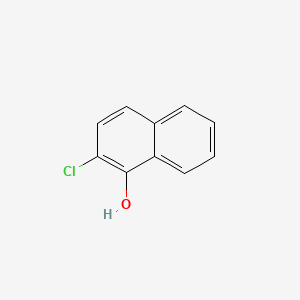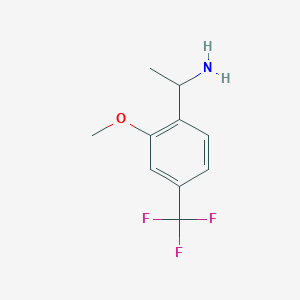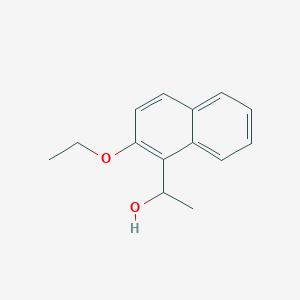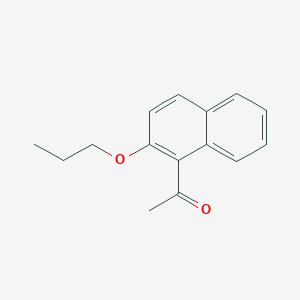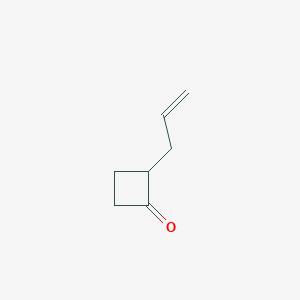
2-Allylcyclobutanone
Vue d'ensemble
Description
2-Allylcyclobutanone is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allylcyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allylcyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Detection in Irradiated Foods : 2-Alkylcyclobutanones, including compounds similar to 2-Allylcyclobutanone, are routinely used as chemical markers for irradiated foods. A study demonstrated the effectiveness of using supercritical fluid extraction for isolating these markers from low lipid content fish samples that had been irradiated (Tewfik, Ismail, & Sumar, 1999).
Methodology for Detection : A similar method was also described for beef and chicken samples, showing the presence of specific 2-alkylcyclobutanones in all irradiated samples (Tewfik, Ismail, & Sumar, 1998).
Use as an Irradiation Marker : The synthesis and characterization of 2-dodecylcyclobutanone, a compound structurally related to 2-Allylcyclobutanone, have been conducted to establish its potential as a marker for irradiated chicken and other lipid-containing foods (Boyd et al., 1991).
Indicator of Irradiation Dose : The formation of alkylcyclobutanones in irradiated ground beef patties was studied, highlighting their importance as indicators of irradiation dose in such foods (Gadgil, Hachmeister, Smith, & Kropf, 2002).
Detection in Various Foods : A study found 2-alkylcyclobutanones in irradiated Camembert cheese, salmon meat, mango, and papaya, demonstrating their wide applicability as irradiation markers across different food types (Stewart, Moore, Graham, Mcroberts, & Hamilton, 2000).
Evaluation in Meat Products : Another study evaluated 2-dodecylcyclobutanone as an indicator of irradiation dose in fresh irradiated ground beef, confirming its utility in such applications (Gadgil, Smith, Hachmeister, & Kropf, 2005).
Genotoxicity Analysis : The genotoxic potential of 2-alkylcyclobutanones was investigated, with a focus on 2-tetradecylcyclobutanone, revealing the need for further study to understand the safety of these compounds in irradiated foods (Delincée et al., 2002).
Comparative Analysis Methods : A review compared various techniques for extracting and detecting 2-alkylcyclobutanones in irradiated foods, emphasizing the need to improve analytical methods (Crews, Driffield, & Thomas, 2012).
Other Sources of 2-Alkylcyclobutanones : A study identified a new source of 2-alkylcyclobutanones in fatty acids, triglycerides, corn oil, and pork samples exposed to ultraviolet light, broadening the scope of these compounds beyond ionizing radiation (Meng & Chan, 2017).
Propriétés
IUPAC Name |
2-prop-2-enylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILTGWABOFHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylcyclobutanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



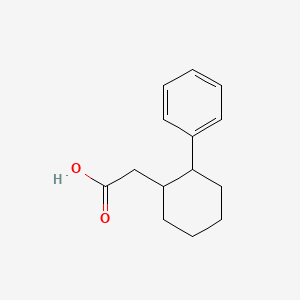
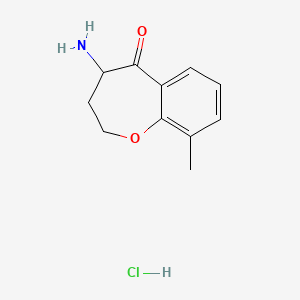
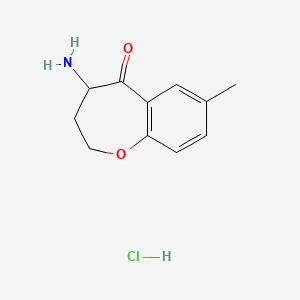
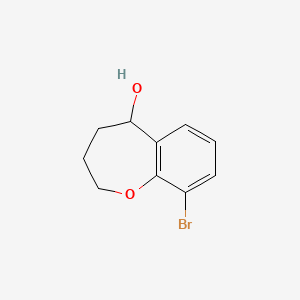
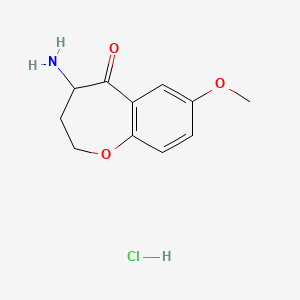
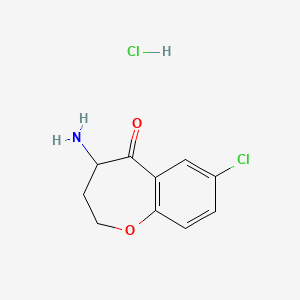
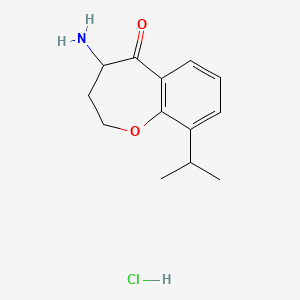
![4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B7905687.png)
